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Abstract

Arbidol (Umifenovir) is a broad-spectrum antiviral agent with a unique mechanism of action that
has been a cornerstone of influenza treatment and prophylaxis in Russia and China for
decades. This technical guide provides an in-depth overview of the discovery, development,
and core scientific principles of Arbidol. It covers the historical context of its synthesis, its
primary antiviral mechanism of fusion inhibition, preclinical and clinical efficacy data,
immunomodulatory effects, and detailed experimental protocols for key assays. This document
is intended to serve as a comprehensive resource for researchers and professionals in the field
of antiviral drug development.

Discovery and Developmental History

Arbidol was first synthesized in 1973 at the S. Ordzhonikidze All-Union Scientific-Research
Institute for Pharmaceutical Chemistry in the Soviet Union.[1] The invention is credited to a
team of Russian scientists led by Robert Nikolaevich Glushkov.[1] The drug was developed as
part of a state-sponsored program to create novel antiviral agents.

Following its initial synthesis, Arbidol underwent extensive preclinical and clinical evaluation. It
was first marketed in Russia in 1993 for the prophylaxis and treatment of influenza A and B
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virus infections.[2][3] Subsequently, its use was expanded to include other acute respiratory
viral infections. In 2006, Arbidol was approved for use in China.[4]

The development of Arbidol was a collaborative effort involving several Russian research
institutions, including the Research Institute of Influenza, the Central Research Institute of
Epidemiology, and the I.I. Mechnikov Research Institute of Vaccines and Sera.

Chemical Synthesis

The core of Arbidol's structure is a substituted indole ring. The most common and well-
established synthetic route is based on the Nenitzescu indole synthesis, first reported by Costin
Nenitescu in 1929.[1] This reaction involves the condensation of a benzoquinone with a -
aminocrotonic ester.

A widely cited pathway for Arbidol synthesis begins with the reaction of ethyl acetoacetate and
methylamine to form an enaminone. This intermediate then undergoes a Nenitzescu
condensation with 1,4-benzoquinone.[5] The resulting indole core is then subjected to a series
of functional group modifications, including O-acylation, N-alkylation, bromination, a thiophenol
reaction, and a Mannich reaction to introduce the dimethylaminomethyl group, followed by
acidification to yield Arbidol hydrochloride.[5][6] The overall yield for this multi-step synthesis is
reported to be in the range of 10% to 22.9%.[6]
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A generalized workflow for the synthesis of Arbidol Hydrochloride.
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Mechanism of Antiviral Action: Fusion Inhibition

Arbidol's primary mechanism of action is the inhibition of viral entry into host cells by preventing
the fusion of the viral envelope with the host cell membrane.[7] This is particularly effective
against enveloped viruses like influenza.

The key target of Arbidol in influenza virus is the hemagglutinin (HA) glycoprotein, which is
responsible for both binding to sialic acid receptors on the host cell and mediating membrane
fusion upon endocytosis and acidification of the endosome.[8]

X-ray crystallography studies have revealed that Arbidol binds to a conserved hydrophobic
cavity at the interface of the HA protomers in the stem region.[2][9] This binding stabilizes the
prefusion conformation of HA, acting as a "molecular glue."[9] By doing so, Arbidol prevents the
low pH-induced conformational changes necessary for the exposure of the fusion peptide and
the subsequent fusion of the viral and endosomal membranes.[8] This effectively traps the virus
in the endosome, preventing the release of its genetic material into the cytoplasm and halting

the infection cycle.
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Mechanism of action of Arbidol in inhibiting viral entry.
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Preclinical Antiviral Activity

Arbidol has demonstrated broad-spectrum antiviral activity in vitro against a wide range of RNA
and DNA viruses. The following table summarizes the 50% inhibitory concentration (IC50) and
50% effective concentration (EC50) values for Arbidol against various viruses from published

studies.
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Virus ] ] ) IC50 | EC50
] Virus Strain Cell Line Reference
Family (M)
Orthomyxoviri A/PR/8/34 2.7-13.8
Influenza A MDCK [2]
dae (HIN1) pg/mL
Orthomyxoviri Pandemic
Influenza A MDCK 1.5-4.0 pg/mL  [4]
dae H1IN1
Orthomyxoviri B/Shanghai/3
Influenza B MDCK 2-8.5 ug/mL [4]
dae 61/02
o Respiratory
Paramyxoviri i 2.7-13.8
Syncytial - HEL [2]
dae i pg/mL
Virus (RSV)
Picornavirida o 2.7-13.8
Rhinovirus 14 HEL [2]
e pg/mL
Picornavirida ) 2.7-13.8
Coxsackie B3 - HEL [2]
e pg/mL
Adenoviridae  Adenovirus 7 HEL >13.8 ug/mL*  [2]
. Zika Virus MR766,
Flaviviridae ) Vero 10.57 £ 0.74 [4]
(ZIKV) Paraiba_01
o West Nile Egl101, 13- 18.78 £+ 0.21 -
Flaviviridae i Vero [4]
Virus (WNV) 104 19.16 £ 0.29
Tick-Borne
Flaviviridae Encephalitis Hypr Vero 18.67 £+ 0.15 [4]
Virus (TBEV)
Coronavirida
HCoV-OC43 - Vero E6 9.0+£04 [4][10]
e
Coronavirida
HCoV-229E - Vero E6 10.0+05 [4][10]
e
Coronavirida 15.37 + 3.6 -
SARS-CoV-2 Dubrovka Vero CCL81 [4][10]
e 28.0+1.0
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*Note: Original data in pg/mL. Conversion to UM is approximate as the exact molecular weight
used for calculation was not always specified.

Clinical Efficacy in Influenza

Numerous clinical trials, primarily conducted in Russia and China, have evaluated the efficacy
and safety of Arbidol for the treatment and prophylaxis of influenza. The ARBITR study, a
multicenter, double-blind, randomized, placebo-controlled trial, is a key example.
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Clinical Trial

Population

Intervention

Key Efficacy
Outcomes

Reference

ARBITR Study
(Preliminary

Results)

119 adults with

influenza

Arbidol (200 mg,
4x/day for 5
days) vs.

Placebo

- 23.8% of
Arbidol group
had symptom
resolution within
60 hours vs.
4.2% in placebo
group (p <
0.05).- Reduced
severity of
illness, catarrhal
symptoms, and
intoxication.-
Significantly
reduced viral
shedding on day
4 (25% in Arbidol
group vs. 53% in
placebo group, p
< 0.05).

[11]

Wang et al.,
2025

232 adults with
influenza-like

illness

Arbidol (200 mg,
3x/day for 5
days) vs.
Placebo

- Median
duration of
illness was 72.0
hours in the
Arbidol group vs.
96.0 hours in the

placebo group.

[1]

Multicenter,
Open-Label
Study

412 patients with
influenza-like

cases

Arbidol vs.

Oseltamivir

- No significant
difference in
mean time to
fever remission
(59.24 h for
Arbidol vs. 61.05
h for

Oseltamivir).- No

[7]
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significant
difference in
mean time to
symptom
remission (57.31
h for Arbidol vs.
62.02 h for
Oseltamivir).-
Fewer adverse
events reported
in the Arbidol

group.

Immunomodulatory Effects

In addition to its direct antiviral activity, Arbidol exhibits immunomodulatory properties.[7] These
effects contribute to its overall therapeutic benefit by enhancing the host's immune response to
viral infections.

The key immunomodulatory actions of Arbidol include:

e Interferon Induction: Arbidol has been shown to induce the production of interferons (IFNs),
which are critical signaling proteins in the innate immune response to viruses.[6]

e Phagocyte Activation: The drug enhances the phagocytic activity of macrophages, which are
essential for clearing viral particles and infected cells.[7][12]

e Modulation of Lymphocyte Populations: In patients with compromised immunity, Arbidol
treatment has been associated with an improvement in immunological parameters, including
the counts of CD4+ and CD8+ T lymphocytes and B lymphocytes.[6]

The precise signaling pathways through which Arbidol exerts these effects are still under
investigation. However, it is plausible that Arbidol may trigger innate immune sensors, such as
Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that
involve adaptor proteins like MyD88 and transcription factors like IRF7, ultimately resulting in
the production of type | interferons.
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Plausible Interferon Induction Pathway for Arbidol
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A plausible signaling pathway for Arbidol-induced interferon production.
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Detailed Experimental Protocols

X-ray Crystallography of Arbidol-Hemagglutinin
Complex

This protocol is based on the methodology used to determine the crystal structure of Arbidol in
complex with influenza hemagglutinin.[1]

Objective: To elucidate the three-dimensional structure of the Arbidol-HA complex to
understand the molecular basis of inhibition.

Materials:

Purified recombinant hemagglutinin (e.g., from H3N2 or H7N9 strains)

Arbidol

Crystallization screening solutions (e.g., PEG 3350, ammonium sulfate)

Cryoprotectant (e.g., glycerol)

X-ray diffraction equipment
Procedure:

» Protein Expression and Purification: Express recombinant HA in a suitable system (e.g.,
baculovirus-infected insect cells or mammalian cells). Purify the HA protein using affinity and
size-exclusion chromatography.

o Crystallization: Concentrate the purified HA to approximately 10 mg/mL. Set up
crystallization screens using the sitting-drop vapor diffusion method. For H7 HA, typical
conditions are 17-20% (w/v) PEG 3350, 0.2 M ammonium acetate, pH 8.0, at 20°C. For H3
HA, typical conditions are 2.0 M ammonium sulfate, 100 mM sodium cacodylate, 200 mM
sodium chloride, pH 6.5, at 20°C.

e Soaking: Once diffraction-quality crystals are obtained (typically within 3-7 days), soak them
in a solution containing Arbidol.
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o Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution before
flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

» Structure Determination: Process the diffraction data and solve the crystal structure using
molecular replacement and refine the model.

Hemagglutinin-Mediated Fusion Inhibition Assay (Lipid
Mixing Assay)

This protocol is a generalized method to assess the ability of Arbidol to inhibit HA-mediated
membrane fusion.[2]

Objective: To quantify the inhibition of viral membrane fusion with target liposomes by Arbidol.
Materials:

 Purified influenza virus particles

Lipophilic fluorescent dye (e.g., octadecylrhodamine B chloride, R18)

Target liposomes (e.g., composed of phosphatidylcholine, cholesterol, and a fluorescent
label)

Arbidol

Fluorimeter

Acidic buffer
Procedure:

 Virus Labeling: Label purified virus particles with a self-quenching concentration of a
lipophilic fluorescent dye (e.g., R18).

e Reaction Setup: In a fluorescence cuvette, mix the dye-labeled virus with target liposomes.

» Arbidol Incubation: Add Arbidol at various concentrations to the virus-liposome mixture and
incubate.
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e Fusion Induction: Trigger fusion by adding an acidic buffer to lower the pH of the solution,
mimicking the endosomal environment.

o Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. The
dequenching of the fluorescent dye, which occurs upon its dilution into the target liposome
membrane during fusion, is a measure of lipid mixing.

o Data Analysis: Calculate the percentage of fusion inhibition at different Arbidol concentrations
to determine the 1C50 value.

Fusion Inhibition Assay Workflow
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Experimental workflow for a fusion inhibition assay.

Conclusion
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Arbidol (Umifenovir) represents a significant achievement in antiviral drug discovery, with a long
history of clinical use and a well-characterized, unique mechanism of action. Its ability to inhibit
viral entry by stabilizing the prefusion conformation of hemagglutinin provides a durable target
for antiviral therapy. Furthermore, its immunomodulatory properties contribute to its overall
efficacy. This technical guide has provided a comprehensive overview of the discovery,
development, and scientific underpinnings of Arbidol, intended to serve as a valuable resource
for the scientific community engaged in the ongoing effort to combat viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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